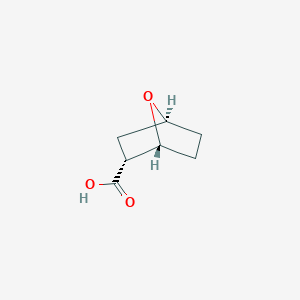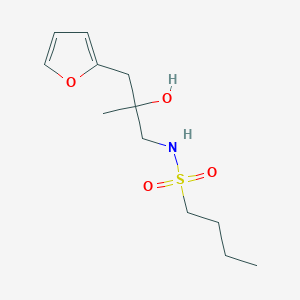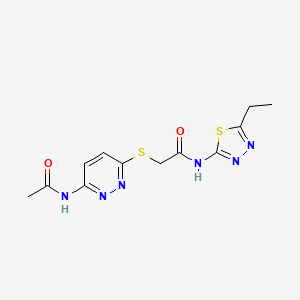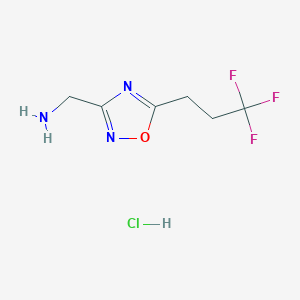
exo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid
Overview
Description
“exo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid” is a potential antitumor agent and an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff .
Synthesis Analysis
The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A study describes the stereoselective hydrolysis of (exo,exo)-7-oxabicyclo[2.2.1]heptane-2,3-dimethanol, diacetate ester to the corresponding chiral monoacetate ester using lipases .Molecular Structure Analysis
The molecular formula of “exo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid” is C7H10O3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The compound is an intermediate in a useful synthesis of 4,4-dialkyl-2-butenolides, based on reaction with two moles of Grignard reagent, followed by cycloreversion (elimination of furan) to release the double bond .Physical And Chemical Properties Analysis
The compound has a molecular weight of 98.1430 . It has a refractive index of n20/D 1.448 (lit.), a boiling point of 119 °C/713 mmHg (lit.), and a density of 0.968 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Derivatives : An efficient synthesis method for 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives was developed using exo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid as a starting material (Wang et al., 2001).
- Enantioselective Synthesis : The compound served as a key precursor in the enantioselective synthesis of certain receptor antagonists (Wirz et al., 2010).
- Synthesis of Amino Acids : It has been used in the synthesis of novel bicyclic tertiary α-amino acids for generating neuronal nicotinic receptor ligands (Strachan et al., 2006).
Polymerization and Material Science
- Ring-Opening Metathesis Polymerization : The compound has been employed in the preparation of substrates for ring-opening metathesis polymerization (ROMP), which is a type of chain-growth polymerization (Schueller et al., 1996).
- Metathesis Polymerizations : It has been used in aqueous ring-opening metathesis polymerizations with transition-metal chlorides to yield specific types of polymers (Feast & Harrison, 1991).
Crystallography and Stereochemistry
- Crystal Structure Analysis : The calcium complex with the herbicide Endothall, which is derived from exo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, has been synthesized and its structure determined by X-ray methods (Smith et al., 1991).
- Stereochemical Assignments : The compound has been instrumental in understanding stereochemical aspects of certain molecules, as demonstrated in the synthesis and stereochemical assignment of its derivatives (Ramanaiah et al., 1999).
Advanced Organic Synthesis
- Synthesis of Alkaloid Derivatives : It has been used in the synthesis of N-Allyl 3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid, employed in advanced multicomponent reactions to form natural product-like compounds (Sonaglia et al., 2012).
Mass Spectrometry and Analysis
- Mass Spectrometric Studies : The compound and its derivatives have been studied using mass spectrometry, aiding in the characterization of stereoisomers and understanding their fragmentation patterns (Curcuruto et al., 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H,8,9)/t4-,5+,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLYISCHTFVYHN-KVQBGUIXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C[C@H]1O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
exo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid | |
CAS RN |
38263-56-8 | |
| Record name | 7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid, exo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038263568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2593457.png)

![N-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-N-cyclopentylprop-2-enamide](/img/structure/B2593461.png)
![2-(4-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2593464.png)
![N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2593465.png)
![N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2593466.png)

![1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(4-fluorophenyl)urea](/img/structure/B2593468.png)

![6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2593472.png)
![4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2593473.png)

